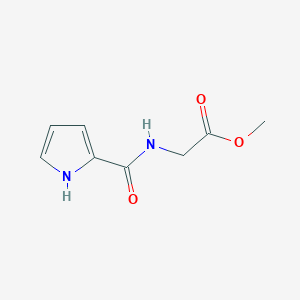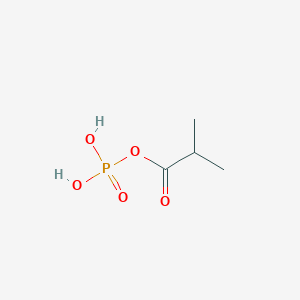
2-Methylpropanoyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylpropanoyl phosphate is an acyl monophosphate. It is a conjugate acid of a 2-methylpropanoyl phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Environmental Benign Synthesis
Hikawa, Imani, Suzuki, Yokoyama, and Azumaya (2014) developed a novel, environmentally benign method for synthesizing 2-phenylbenzimidazoles in water, utilizing benzoyl methyl phosphates as biomimetic acylating agents. This approach is catalyst- and auxiliary-free, highlighting a sustainable application in chemical synthesis (Hidemasa Hikawa et al., 2014).
Biofuel Production
Bastian, Liu, Meyerowitz, Snow, Chen, and Arnold (2011) demonstrated the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli for anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate. This process achieved 100% theoretical yield, showcasing the potential of 2-methylpropanoyl phosphate derivatives in renewable energy production (S. Bastian et al., 2011).
Biomembrane Adhesive
Yu, Yang, Horte, Kizhakkedathu, and Brooks (2013) described the polymerization of 2-(methacryloyloxy)ethyl choline phosphate, resulting in a universal biomembrane adhesive. This adhesive exhibits rapid, strong attachment to mammalian cell membranes and fast internalization, useful in tissue engineering and drug delivery applications (Xifei Yu et al., 2013).
Cleavage and Isomerization in Chemical Reactions
Tsang, Edwards, Melnychuk, Liu, Neverov, and Brown (2009) explored the role of dinuclear Zn(II) complex in promoting cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, through a common cyclic phosphate intermediate. This study provides insight into the mechanisms of chemical transformations involving phosphate esters (W. Tsang et al., 2009).
Agricultural and Environmental Implications
Abelson (1999) discussed the crucial role of phosphate in biological systems, including its use in fertilizers and the implications of its depletion. This perspective highlights the significance of understanding and managing phosphate derivatives like 2-methylpropanoyl phosphate in agriculture and environmental sustainability (P. Abelson, 1999).
Terpenoid Biosynthesis
Takahashi, Kuzuyama, Watanabe, and Seto (1998) identified the role of 1-deoxy-D-xylulose 5-phosphate reductoisomerase in terpenoid biosynthesis, a critical pathway in various organisms, including its connection to 2-C-methyl-D-erythritol 4-phosphate. This study enhances the understanding of the biochemical pathways involving phosphate derivatives (S. Takahashi et al., 1998).
Eigenschaften
Produktname |
2-Methylpropanoyl phosphate |
|---|---|
Molekularformel |
C4H9O5P |
Molekulargewicht |
168.08 g/mol |
IUPAC-Name |
phosphono 2-methylpropanoate |
InChI |
InChI=1S/C4H9O5P/c1-3(2)4(5)9-10(6,7)8/h3H,1-2H3,(H2,6,7,8) |
InChI-Schlüssel |
NFNSOHPYYIZPLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



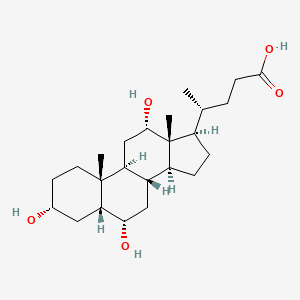
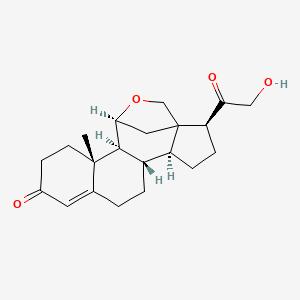
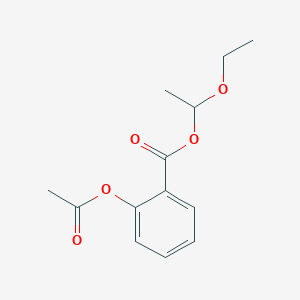
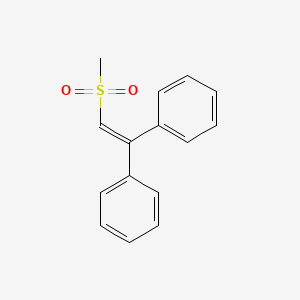
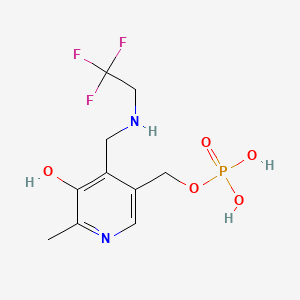
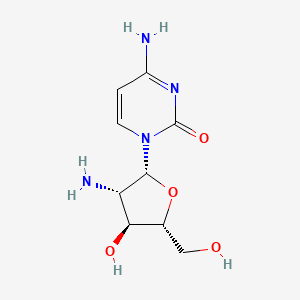
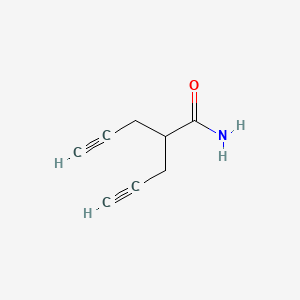
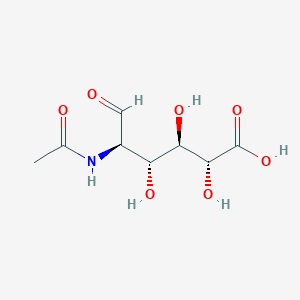

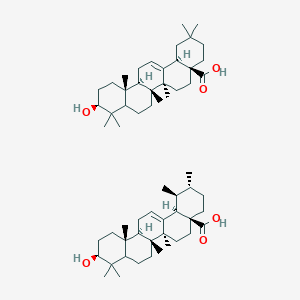
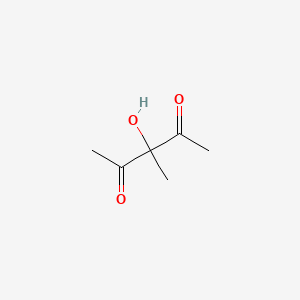
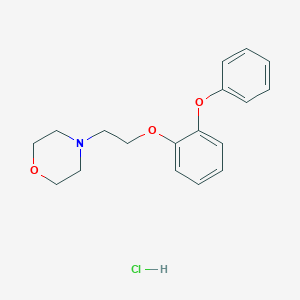
![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)
